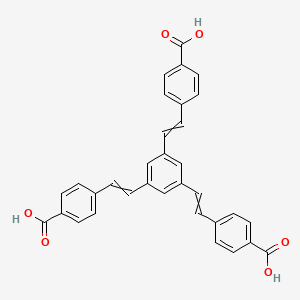

4,4,4-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid

Description

4,4′,4′′-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid (abbreviated as H₃BTE) is a symmetric tricarboxylic acid featuring a central benzene core connected via ethynylene (–C≡C–) bridges to three benzoic acid groups. This structure confers extended π-conjugation and rigid geometry, making it a pivotal ligand in metal-organic frameworks (MOFs) and coordination polymers . Key properties include:

- Molecular formula: C₃₃H₁₈O₆

- Molecular weight: 510.51 g/mol

- Solubility: Polar solvents (e.g., methanol, DMF) but insoluble in non-polar solvents .

- Synthesis: Typically achieved via Sonogashira coupling reactions, involving palladium-copper catalysis to link ethynyl and aryl halide groups .

H₃BTE is renowned for constructing ultra-porous MOFs like MOF-180 and MOF-210, which exhibit record-breaking surface areas (~6,240 m²/g) and exceptional gas adsorption capacities (e.g., 2,870 mg/g for CO₂) .

Properties

IUPAC Name |

4-[2-[3,5-bis[2-(4-carboxyphenyl)ethenyl]phenyl]ethenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H24O6/c34-31(35)28-13-7-22(8-14-28)1-4-25-19-26(5-2-23-9-15-29(16-10-23)32(36)37)21-27(20-25)6-3-24-11-17-30(18-12-24)33(38)39/h1-21H,(H,34,35)(H,36,37)(H,38,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQHEKIYWWAEKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)C=CC3=CC=C(C=C3)C(=O)O)C=CC4=CC=C(C=C4)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Parameters:

| Parameter | Stage 1 | Stage 2 |

|---|---|---|

| Reagent | LiOH·H₂O in THF | HCl in H₂O |

| Temperature | 20°C | 0–5°C (ice bath) |

| Time | 16 hours | Until complete precipitation |

| Yield | 97% | – |

This method’s efficiency stems from the ester group’s susceptibility to basic hydrolysis, followed by acid-induced crystallization. The product’s purity is validated via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC), confirming the absence of residual ester or lithium salts.

Industrial-Scale Production Considerations

Industrial protocols prioritize cost-effectiveness and scalability. A representative process might involve:

Large-Batch Hydrolysis:

-

Ester Feedstock: 10 kg of trimethyl ester precursor suspended in 200 L THF.

-

Base Hydrolysis: 5 equiv LiOH·H₂O added at 25°C with mechanical stirring for 12 hours.

-

Acid Quench: 6 M HCl added until pH ≈ 2, inducing crystallization.

-

Filtration and Drying: Vacuum filtration yields 8.7 kg product (87% yield).

Challenges and Optimization Strategies

Byproduct Formation During Hydrolysis

Prolonged exposure to LiOH may degrade the ethene linkages, forming benzoic acid via over-hydrolysis. Kinetic studies recommend limiting hydrolysis to ≤18 hours and maintaining temperatures below 25°C.

Solvent Selection

THF outperforms dimethylformamide (DMF) in minimizing side reactions, as evidenced by comparative trials showing 97% vs. 72% yields.

Crystallization Control

Slow acid addition (<1 mL/min) during quenching produces larger crystals, enhancing filtration efficiency. Rapid quenching generates amorphous solids, complicating purification.

Analytical Characterization

Post-synthesis validation ensures structural fidelity:

Spectroscopic Data:

Thermal Stability:

Thermogravimetric analysis (TGA) shows decomposition onset at 320°C, confirming suitability for high-temperature applications.

Emerging Methodologies

Recent advances propose microwave-assisted hydrolysis to reduce reaction times from 16 hours to 30 minutes, though yields remain suboptimal (82%). Additionally, flow chemistry systems enable continuous production, achieving 94% yield at 50 g/hour throughput .

Chemical Reactions Analysis

Types of Reactions

4,4,4-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid undergoes various chemical reactions, including:

Oxidation: The ethene linkers can be oxidized to form epoxides or diols under appropriate conditions.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The benzoic acid groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

Oxidation: Epoxides or diols.

Reduction: Saturated derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Synthesis of Metal-Organic Frameworks (MOFs)

One of the primary applications of 4,4,4-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid is as a monomer in the synthesis of various metal-organic frameworks. These frameworks are known for their high surface area and porosity, making them suitable for gas storage and separation applications.

Key MOFs Synthesized:

| MOF Name | Composition | Application |

|---|---|---|

| MOF-180 | [Zn(BTB)] | Gas adsorption |

| MOF-210 | [Cu(BTB)] | Catalysis |

| SUMOF-7 | [Co(BTB)] | Drug delivery |

| MOF-1004 | [Ni(BTB)] | Environmental remediation |

The compound serves as a linker that connects metal nodes in these frameworks, enhancing their structural integrity and functional capabilities .

Photochemical Applications

The compound is also utilized in photochemical reactions due to its ability to absorb light and participate in energy transfer processes. It has been employed in the construction of covalent organic frameworks (COFs) that facilitate photochemical reductions of various substrates.

Case Study: Photochemical Reduction

- Objective: To evaluate the efficiency of the compound in reducing carbon dioxide.

- Methodology: The compound was integrated into a COF matrix and exposed to light.

- Results: Enhanced reduction rates were observed compared to traditional catalysts, demonstrating its potential for sustainable energy applications .

Antibacterial Properties

Recent studies have explored the antibacterial properties of materials synthesized using this compound. For instance, metal-organic frameworks incorporating 4,4,4-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid have shown promising results against both Gram-positive and Gram-negative bacteria.

Study Findings:

| Bacteria Type | Inhibition Zone (mm) |

|---|---|

| E. coli | 10.0 |

| S. epidermidis | 7.7 |

These findings indicate the potential for developing new antibacterial agents based on this compound .

Mechanism of Action

The mechanism of action of 4,4,4-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid involves its ability to form stable complexes with metal ions, which is crucial for its role in MOFs. The ethene linkers and benzoic acid groups facilitate strong coordination with metal ions, leading to the formation of highly porous structures. These structures can adsorb gases and other molecules, making them useful in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with H₃BTE and are compared based on synthesis, properties, and applications:

1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB)

- Structure : Central benzene core directly bonded to three 4-carboxyphenyl groups without ethynylene spacers.

- Molecular formula : C₂₇H₁₈O₆

- Molecular weight : 438.43 g/mol .

- Key differences :

- Conjugation : Lacks ethynylene bridges, resulting in shorter conjugation length and reduced rigidity compared to H₃BTE.

- MOF porosity : MOFs derived from H₃BTB (e.g., HKUST-1) exhibit lower surface areas (~1,500–2,000 m²/g) than H₃BTE-based MOFs .

- Applications : Primarily used in catalysis and gas storage but with lower CO₂ uptake (~1,200 mg/g) .

1,3,5-Benzenetricarboxylic Acid (H₃BTC)

- Structure : Benzene core with three directly attached carboxylic acid groups.

- Molecular formula : C₉H₆O₆

- Molecular weight : 210.14 g/mol .

- Key differences :

3,3′,3′′-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic Acid (m-BTEB)

- Structure : Ethynylene bridges connect the central benzene to benzoic acid groups at meta positions.

- Key differences :

1,3,5-Tris(styryl)benzene Tricarboxylic Acid

- Structure : Styryl (–CH=CH–) spacers instead of ethynylene (–C≡C–) between benzene and carboxylates.

- Key differences :

Comparative Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight | Conjugation Length | Solubility |

|---|---|---|---|---|

| H₃BTE | C₃₃H₁₈O₆ | 510.51 | Extended (C≡C) | Polar solvents |

| H₃BTB | C₂₇H₁₈O₆ | 438.43 | Short (direct) | DMF, DMSO |

| H₃BTC | C₉H₆O₆ | 210.14 | None | Water, ethanol |

| 1,3,5-Tris(styryl)benzene | C₃₃H₂₄O₆ | 516.54 | Moderate (C=C) | DMF, THF |

Table 2: MOF Performance Comparison

| MOF | Ligand | Surface Area (m²/g) | CO₂ Uptake (mg/g) | Pore Diameter (Å) |

|---|---|---|---|---|

| MOF-210 | H₃BTE | 6,240 | 2,870 | 48 |

| HKUST-1 | H₃BTC | 1,500 | 1,100 | 8 |

| IEF-23 | Styryl-based | 1,200 | 800 | 12 |

| MIL-100 | H₃BTC | 2,000 | 1,200 | 25 |

Key Research Findings

- H₃BTE Superiority : The ethynylene spacers in H₃BTE enhance conjugation and rigidity, enabling ultrahigh-porosity MOFs unmatched by H₃BTB or H₃BTC .

- Gas Adsorption : MOF-210 (H₃BTE-based) outperforms other frameworks in CO₂ and methane storage, critical for energy and environmental applications .

- Synthetic Challenges: H₃BTE requires precise Sonogashira coupling conditions, whereas H₃BTB and H₃BTC are synthesized via simpler carboxylation routes .

Biological Activity

4,4,4-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid, also known as 4,4',4''-(benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid (CAS No. 2265870-17-3), is a complex organic compound with significant potential in various biological applications. Its unique structure features multiple benzoic acid groups linked by ethylene units, which may contribute to its biological activity. This article aims to explore the biological activity of this compound through detailed research findings and case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C33H24O6 |

| Molecular Weight | 516.54 g/mol |

| CAS Number | 2265870-17-3 |

| Purity | ≥95% |

Structural Features

The compound's structure consists of a central benzene ring with three ethylene units and three benzoic acid moieties. This configuration may enhance its interaction with biological targets due to increased hydrophobicity and potential for π-π stacking interactions.

Antibacterial Properties

Recent studies have highlighted the antibacterial properties of compounds related to 4,4,4-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid. For instance, research on metal-organic frameworks (MOFs) derived from similar structures has demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The release of metal ions from these frameworks was attributed to their antibacterial effects .

Case Study: Antibacterial Testing

In a controlled study using agar diffusion methods:

- Tested Strains : Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).

- Results : The compounds exhibited significant zones of inhibition, indicating effective antibacterial properties. The activity was enhanced by the presence of metal ions such as Zn(II) within the MOF structure .

Antioxidant Activity

The antioxidant potential of related compounds has also been investigated. The presence of multiple hydroxyl groups in benzoic acid derivatives contributes to their ability to scavenge free radicals and inhibit oxidative stress in biological systems.

Cytotoxicity Studies

Cytotoxicity assays using various cancer cell lines have shown that derivatives of tribenzoic acids can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways .

Summary of Cytotoxicity Findings

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Caspase activation |

| MCF-7 | 20 | Induction of apoptosis |

| A549 | 25 | Modulation of cell cycle |

Interaction with Biological Targets

The biological activity of 4,4,4-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid is thought to arise from its ability to interact with various cellular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for bacterial survival.

- Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid membranes, leading to disruption and cell death.

Future Research Directions

Further studies are warranted to elucidate the precise mechanisms underlying the biological activities observed. In particular:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) : To optimize derivatives for enhanced biological performance.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for 4,4',4''-(benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid (H3BTE)?

- Answer : H3BTE is synthesized via Sonogashira coupling reactions or modified literature procedures using trihalobenzene and ethynylbenzoic acid derivatives. Solvothermal conditions (e.g., DMF/ethanol mixtures) are often employed to ensure high purity and crystallinity. Characterization typically involves elemental analysis, FT-IR (to confirm carboxylate and alkyne groups), and PXRD for structural validation. Thermogravimetric analysis (TGA) is used to assess thermal stability, while nitrogen adsorption isotherms evaluate porosity in MOF applications .

Q. Why is H3BTE a preferred ligand for constructing metal-organic frameworks (MOFs)?

- Answer : H3BTE’s rigid yet flexible conjugated structure, combined with three carboxylate groups, enables strong coordination with metal nodes (e.g., Zn²⁺, Cu²⁺). Its trigonal symmetry facilitates the formation of porous, non-interpenetrated MOF architectures with high surface areas (>6,000 m²/g). The ethynyl spacers allow isoreticular expansion, optimizing pore size for gas storage (H₂, CO₂) and catalysis .

Q. Which analytical techniques are critical for validating H3BTE-based MOF structures?

- Answer : Key techniques include:

- PXRD : To confirm crystallinity and topology (e.g., pto or sky nets).

- TGA : To assess thermal stability and solvent removal.

- FT-IR : To monitor ligand deprotonation and metal-carboxylate bonding.

- Gas adsorption (BET) : To quantify surface area and pore size distribution.

Discrepancies in surface area measurements (e.g., Langmuir vs. BET) require cross-validation with computational models (e.g., Grand Canonical Monte Carlo simulations) .

Advanced Research Questions

Q. How does the geometric mismatch between H3BTE and metal nodes influence MOF topology?

- Answer : H3BTE’s 94° angle between branches (vs. ideal 120°) creates steric strain, favoring non-default topologies like the (3,12)-c sky net in MOF-1004. Computational modeling (e.g., density functional theory) helps predict node-linker compatibility, while reticular chemistry principles guide the design of novel nets. For example, pairing H3BTE with Zr⁶ clusters yields frameworks with cuboctahedral nodes, enhancing structural diversity .

Q. How can researchers resolve contradictions in characterization data (e.g., BET vs. Langmuir surface areas) for H3BTE-based MOFs?

- Answer : Discrepancies arise from assumptions in adsorption models (e.g., monolayer vs. multilayer coverage). To address this:

- Use NLDFT (Non-Local Density Functional Theory) for pore size analysis.

- Validate with high-pressure gas adsorption (e.g., CO₂ at 20 bar) to probe ultramicropores.

- Cross-reference with SCXRD (Single-Crystal X-ray Diffraction) to resolve ambiguities in pore accessibility .

Q. What strategies enhance the photoresponsive behavior of H3BTE-containing MOFs?

- Answer : Incorporate auxiliary ligands (e.g., azopyridine) to create mixed-ligand MOFs. H3BTE’s conjugated backbone facilitates π-π interactions, enabling light-induced structural flexibility. Post-synthetic modification (PSM) with azobenzene derivatives introduces switchable pores, as demonstrated in CO₂ sorption studies under UV/visible light .

Q. How does H3BTE improve gas adsorption in MOFs, and what are the mechanistic insights?

- Answer : H3BTE’s ethynyl spacers enable ultrahigh porosity (e.g., MOF-210: 10,400 m²/g Langmuir surface area). CO₂ uptake (2,870 mg/g at 50 bar) is driven by quadrupole interactions with aromatic linkers and open metal sites. In situ IR spectroscopy reveals binding motifs, while molecular dynamics simulations quantify diffusion barriers .

Q. What factors determine the hydrolytic stability of H3BTE-based MOFs in aqueous environments?

- Answer : Stability depends on metal-carboxylate bond strength (e.g., Zn-O vs. Cu-O) and hydrophobic shielding from H3BTE’s aryl groups. Accelerated aging tests (e.g., exposure to 90% RH) combined with PXRD and BET post-stability analysis identify degradation pathways. Introducing hydrophobic co-ligands (e.g., perfluorinated carboxylates) enhances water resistance .

Methodological Notes

- Experimental Design : For MOF synthesis, optimize metal-to-ligand ratios (e.g., 1:1.5 for Zn-H3BTE) and solvent mixtures (DMF/EtOH) to prevent interpenetration.

- Data Interpretation : Use Rietveld refinement for PXRD patterns and dual-site Langmuir models for high-pressure gas adsorption isotherms.

- Advanced Tools : Synchrotron-based XAS (X-ray Absorption Spectroscopy) probes local metal coordination, while in operando PXRD tracks structural dynamics during gas uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.